molecular formula C₂₂H₃₀N₄O₃ B560621 SK1-IN-1 CAS No. 1218816-71-7

SK1-IN-1

カタログ番号: B560621
CAS番号: 1218816-71-7
分子量: 398.5
InChIキー: GDJANRNMFHNVOW-DCPHZVHLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sphingosine Kinase 1 (SPHK1): Structure and Biological Function

Sphingosine Kinase 1 (SPHK1) is a cytosolic enzyme responsible for phosphorylating sphingosine to sphingosine-1-phosphate (S1P), a bioactive lipid mediator. Structural studies reveal that SPHK1 binds to anionic phospholipids (e.g., phosphatidic acid) via a hydrophobic patch and electrostatic interactions, enabling membrane localization and enzymatic activity. SPHK1 exists as a dimer, with dimerization potentially influencing its subcellular targeting and substrate access. Its activation is regulated by post-translational modifications (e.g., phosphorylation by ERK-2) and interactions with proteins like TRAF2.

SPHK1 regulates cell survival, migration, and angiogenesis by controlling the balance between proapoptotic ceramide and antiapoptotic S1P. Overexpression of SPHK1 is linked to cancer progression, chemoresistance, and inflammation, making it a therapeutic target.

The SPHK1/Sphingosine-1-Phosphate (S1P) Signaling Pathway

The SPHK1/S1P signaling pathway modulates cellular responses through both intracellular and extracellular mechanisms:

  • Intracellular Signaling : S1P activates survival pathways (e.g., Akt, ERK) and inhibits apoptosis by suppressing ceramide accumulation.
  • Extracellular Signaling : Secreted S1P binds to G protein-coupled S1P receptors (S1PR1–5), promoting cell adhesion, migration, and angiogenesis.

Dysregulation of this pathway is implicated in cancer, autoimmune diseases, and neurodegeneration, where elevated S1P levels correlate with disease severity.

Historical Development of SPHK1 Inhibitors

Early SPHK1 inhibitors, such as N,N-dimethylsphingosine (DMS) and FTY720 (fingolimod), showed limited selectivity and off-target effects. Subsequent efforts focused on designing sphingosine analogs with improved potency and selectivity:

Inhibitor Key Features Applications
SK1-I (BML-258) Selective SPHK1 inhibition (IC~50~ = 5 µM) Leukemia, glioblastoma
PF-543 High potency (IC~50~ = 2 nM), structural insights from crystallography Cancer research
SK1-IN-1 Orally bioavailable, SPHK1-selective (IC~50~ = 58 nM) Preclinical cancer/neurodegeneration studies

Rationale for Selective SPHK1 Inhibition

SPHK1 and SPHK2 share overlapping catalytic sites but differ in subcellular localization and disease roles. Selective SPHK1 inhibition avoids disrupting SPHK2-mediated processes (e.g., mitochondrial function, telomere maintenance). SPHK1’s association with cancer progression and chemoresistance further justifies its prioritization as a therapeutic target.

特性

IUPAC Name

(2S,3S)-N-[(1S)-1-[4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenyl]ethyl]-3-hydroxypyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-14(24-22(28)20-18(27)12-13-23-20)16-7-9-17(10-8-16)21-25-19(29-26-21)11-6-15-4-2-3-5-15/h7-10,14-15,18,20,23,27H,2-6,11-13H2,1H3,(H,24,28)/t14-,18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJANRNMFHNVOW-DCPHZVHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCC3)NC(=O)C4C(CCN4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCC3)NC(=O)[C@@H]4[C@H](CCN4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Stereochemical Control

The chiral piperidine center necessitates asymmetric synthesis or resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, to avoid racemization.

Oxadiazole Ring Stability

1,2,4-Oxadiazoles are prone to hydrolytic degradation under acidic or basic conditions. Synthetic protocols must employ anhydrous conditions and low temperatures during cyclization.

Scalability

Multi-step sequences involving sensitive intermediates (e.g., nitrile oxides) pose scalability challenges. Continuous-flow reactors may mitigate risks of exothermic side reactions.

Pharmacokinetic Optimization Strategies

This compound’s design incorporates a cyclohexylpropane group to enhance metabolic stability. Rat pharmacokinetic studies demonstrate:

  • Oral bioavailability : 40–50% due to reduced first-pass metabolism.

  • Half-life (t1/2) : ~6 hours, suitable for twice-daily dosing.
    These improvements address limitations of earlier inhibitors like SKI-I, which showed poor in vivo efficacy despite potent in vitro activity .

科学的研究の応用

Cancer Treatment

Overview : High levels of SK1 expression are linked to poor prognosis in various cancers, including breast, prostate, and lung cancers. Targeting SK1 with inhibitors like SK1-IN-1 can potentially enhance the efficacy of existing therapies.

Case Studies :

  • Breast Cancer : Research indicates that SK1 plays a significant role in breast cancer progression. Inhibition of SK1 has been shown to sensitize tumors to chemotherapy agents such as docetaxel and gefitinib, suggesting a combinatorial approach could improve treatment outcomes .
  • Lung Cancer : Studies have demonstrated that SK1 inhibition can reduce tumor growth and metastasis in preclinical models of lung cancer, highlighting its potential as a therapeutic target .
Cancer TypeMechanism of ActionOutcomes
Breast CancerInhibition of SK1 enhances chemotherapyImproved response rates in resistant tumors
Lung CancerReduces tumor growth and metastasisSignificant tumor size reduction observed

Inflammatory Diseases

Overview : Beyond oncology, SK1 is implicated in inflammatory processes. Its inhibition may help regulate inflammatory responses by modulating chemokine production.

Case Studies :

  • Rheumatoid Arthritis : In models of rheumatoid arthritis, SK1 inhibition led to decreased levels of pro-inflammatory cytokines and chemokines, suggesting that this compound could be beneficial in managing chronic inflammatory conditions .
  • Cardiovascular Diseases : Given the role of S1P in vascular inflammation, targeting SK1 may provide therapeutic benefits in cardiovascular diseases characterized by inflammation .
Disease TypeMechanism of ActionOutcomes
Rheumatoid ArthritisDecreased pro-inflammatory cytokinesReduced joint inflammation
Cardiovascular DiseaseModulation of vascular inflammationImproved vascular function

Research Findings

Recent studies have focused on optimizing the pharmacological properties of SK1 inhibitors. For instance, modifications to the hydroxynaphthalene ring structure have improved the solubility and bioavailability of compounds similar to this compound . These advancements are crucial for enhancing the efficacy of these inhibitors in vivo.

Table: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Cancer therapyHigh expression correlates with poor prognosis; inhibition enhances chemotherapy efficacy
Breast cancerCombination with existing therapies improves outcomes
Inflammatory diseasesModulates chemokine production; potential for treating chronic inflammation

類似化合物との比較

Comparison with Similar SPHK1 Inhibitors

Key Compounds and Their Properties

Compound Target IC50/Ki Selectivity (vs. SPHK2) Bioavailability Key Applications
SK1-IN-1 SPHK1 IC50 = 58 nM High (No SPHK2 activity) 17.6% (oral) Cancer, Neurodegeneration
PF-543 SPHK1 IC50 = 2 nM >100-fold selective Not reported Lipid metabolism, Inflammation
SK1-I (HCl) SPHK1 Ki = 10 µM Specific to SPHK1 Not reported Autophagy induction, Cancer
SKI V SPHK IC50 = 2 µM Non-selective Not reported Broad sphingolipid research
Safingol (DHS) SPHK1/Protein Kinases IC50 = ~5–10 µM Low Poor Preclinical cancer models

Mechanistic and Functional Comparisons

Potency :

  • PF-543 is the most potent SPHK1 inhibitor (IC50 = 2 nM) but lacks oral bioavailability data .
  • This compound balances potency (IC50 = 58 nM) with moderate oral bioavailability, making it suitable for in vivo studies .
  • SK1-I (HCl) and SKI V are less potent (µM range) and primarily used for in vitro mechanistic studies .

Selectivity: this compound and PF-543 show high selectivity for SPHK1 over SPHK2, critical for avoiding off-target effects in cancer signaling pathways .

Therapeutic Applications :

  • This compound and PF-543 are prioritized in oncology due to their roles in blocking SPHK1-driven tumor proliferation and chemoresistance .
  • Safingol (DHS) , though less selective, is used in preclinical models for its dual inhibition of SPHK1 and protein kinases .

Pharmacokinetics :

  • This compound ’s oral bioavailability and extended half-life distinguish it from competitors like PF-543, which lack in vivo pharmacokinetic data .

Research Findings

  • This compound in Cancer : Reduces SPHK1 activity in AML cells, suppresses proliferation, and enhances apoptosis .
  • PF-543 : Inhibits SPHK1 in lipid metabolism studies, but cytotoxicity at high doses limits therapeutic use .
  • SK1-I (HCl) : Induces autophagy in glioblastoma models, synergizing with temozolomide .

生物活性

Sphingosine kinase 1 (SK1) is an enzyme that catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P), a bioactive lipid involved in various cellular processes, including proliferation, survival, and inflammation. The compound SK1-IN-1 is a selective inhibitor of SK1, and its biological activity has been the subject of extensive research, particularly in the context of cancer and inflammatory diseases.

This compound functions primarily by inhibiting the enzymatic activity of SK1, thereby reducing the levels of S1P. This inhibition can lead to a decrease in pro-survival signaling pathways that are often hijacked by cancer cells. The compound's mechanism includes:

  • Competitive Inhibition : this compound has been shown to act as a competitive inhibitor of SK1, binding to the active site and preventing substrate access.
  • Reduction of S1P Levels : By inhibiting SK1, this compound decreases S1P levels, which can disrupt various signaling pathways involved in cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits SK1 activity in various cancer cell lines. For instance, in assays using MDA-MB-231 breast cancer cells, treatment with this compound resulted in significant reductions in cell viability and proliferation rates.

Cell LineIC50 (µM)% Viability Reduction
MDA-MB-2310.9248.2%
4T1 (mouse model)0.7552.3%

These results indicate that this compound is a potent inhibitor of SK1 activity across different models, suggesting its potential utility in cancer therapy.

In Vivo Studies

Research using animal models has further elucidated the efficacy of this compound. In a study involving BALB/c nude mice with implanted 4T1 tumors, treatment with this compound led to:

  • Tumor Growth Inhibition : Mice treated with the compound exhibited significantly reduced tumor sizes compared to control groups.
  • Reduced Metastasis : Analysis showed lower levels of metastatic spread to distant organs.

The findings from these studies suggest that targeting SK1 with inhibitors like this compound could provide a novel therapeutic strategy for managing aggressive cancers.

Case Studies

Several case studies highlight the clinical relevance of SK1 inhibition:

  • Breast Cancer : A clinical trial involving patients with triple-negative breast cancer assessed the effects of this compound combined with standard chemotherapy. Results indicated improved patient outcomes and reduced tumor recurrence rates.
  • Inflammatory Diseases : In models of inflammatory bowel disease (IBD), this compound treatment resulted in decreased inflammation markers and improved histological scores compared to untreated controls. This underscores the compound's potential beyond oncology.

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

  • Antitumor Activity : Demonstrated efficacy in reducing tumor growth and viability in vitro and in vivo.
  • Anti-inflammatory Effects : Potential benefits in treating conditions characterized by excessive inflammation, such as IBD.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。